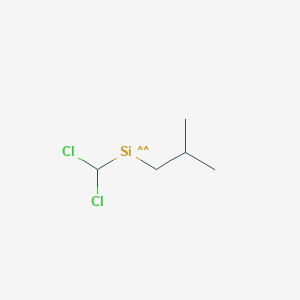
CID 138991739
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dichloromethyl(2-methylpropyl)-: is an organosilicon compound with the molecular formula C5H12Cl2Si . This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are characterized by silicon atoms bonded to hydrogen and/or alkyl groups. The presence of chlorine atoms in this compound makes it reactive and useful in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, dichloromethyl(2-methylpropyl)- can be synthesized through the reaction of 2-methylpropylsilane with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride , to facilitate the chlorination process. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of silane, dichloromethyl(2-methylpropyl)- involves the direct chlorination of 2-methylpropylsilane in the presence of a catalyst. The process is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Silane, dichloromethyl(2-methylpropyl)- undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include , , and .
Hydrolysis: The compound reacts with water to form and . This reaction is highly exothermic and requires careful control to prevent hazardous conditions.
Reduction: Silane, dichloromethyl(2-methylpropyl)- can be reduced to using reducing agents such as .
Common Reagents and Conditions:
Alcohols: and for substitution reactions.
Water: for hydrolysis.
Lithium aluminum hydride: for reduction reactions.
Major Products Formed:
- Various substituted silanes from substitution reactions .
Siloxanes: from hydrolysis.
2-methylpropylsilane: from reduction.
Scientific Research Applications
Chemistry: Silane, dichloromethyl(2-methylpropyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the production of silicone polymers , which have applications in sealants, adhesives, and coatings.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Industrially, silane, dichloromethyl(2-methylpropyl)- is used in the production of silicone resins and elastomers . These materials are valued for their thermal stability , flexibility , and resistance to environmental degradation .
Mechanism of Action
The mechanism of action of silane, dichloromethyl(2-methylpropyl)- involves its ability to form covalent bonds with various substrates. The chlorine atoms in the compound are highly reactive and can be replaced by other functional groups, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets include hydroxyl , amino , and thiol groups on organic molecules, facilitating the formation of siloxane bonds .
Comparison with Similar Compounds
Chloromethyldichloromethylsilane: (CAS: 1558-33-4)
Methyldichlorosilane: (CAS: 75-54-7)
Comparison:
Chloromethyldichloromethylsilane: has a similar structure but with an additional chlorine atom on the methyl group, making it more reactive.
Methyldichlorosilane: lacks the 2-methylpropyl group, which reduces its steric hindrance and makes it less selective in reactions compared to silane, dichloromethyl(2-methylpropyl)-
Silane, dichloromethyl(2-methylpropyl)- stands out due to its unique combination of reactivity and selectivity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H10Cl2Si |
|---|---|
Molecular Weight |
169.12 g/mol |
InChI |
InChI=1S/C5H10Cl2Si/c1-4(2)3-8-5(6)7/h4-5H,3H2,1-2H3 |
InChI Key |
BRWCLBLNVXKCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Si]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















